molecular formula C9H11NO4 B2423354 2-Ethoxy-4-methoxy-1-nitrobenzene CAS No. 151929-97-4

2-Ethoxy-4-methoxy-1-nitrobenzene

Cat. No.: B2423354
CAS No.: 151929-97-4
M. Wt: 197.19
InChI Key: HGFTWYVQUALFRA-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methoxy-1-nitrobenzene is an organic compound with the molecular formula C9H11NO4 It is a derivative of nitrobenzene, characterized by the presence of ethoxy and methoxy groups attached to the benzene ring

Mechanism of Action

Target of Action

The primary target of 2-Ethoxy-4-methoxy-1-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution . This reaction is a well-known method to conveniently introduce a variety of substituents onto activated aromatics .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) . The compound undergoes transetherification with sodium ethoxide under specific conditions . The reaction should be carried out under controlled conditions to avoid the formation of byproducts .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pressure . For instance, the density of the compound changes with temperature and pressure . , indicating that its action and stability can be affected by the environmental context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-methoxy-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-ethoxy-4-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often include Friedel-Crafts acylation followed by nitration and subsequent etherification reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-methoxy-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethoxy-4-methoxy-1-nitrobenzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of ethoxy and methoxy groups with the nitro group provides a distinct set of properties that can be leveraged in various chemical and industrial processes .

Properties

IUPAC Name

2-ethoxy-4-methoxy-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-3-14-9-6-7(13-2)4-5-8(9)10(11)12/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFTWYVQUALFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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